5-Fluoro-1-indanone

Catalog No.
S774613
CAS No.
700-84-5
M.F
C9H7FO
M. Wt
150.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-1-indanone

CAS Number

700-84-5

Product Name

5-Fluoro-1-indanone

IUPAC Name

5-fluoro-2,3-dihydroinden-1-one

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2

InChI Key

WVPPBVAMKNQXJA-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=C(C=C2)F

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)F
  • Thiosemicarbazones

    Researchers have utilized 5-Fluoro-1-indanone to prepare thiosemicarbazones derived from 1-indanones. These thiosemicarbazones were then investigated for their potential activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Source: Thiosemicarbazones derived from 1-indanones as new anti-Trypanosoma cruzi agents. María E Caputto et al.

  • -Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

    5-Fluoro-1-indanone served as a key starting material in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a compound with potential antitussive (cough suppressant) properties. Source: Design and synthesis of a metabolically stable and potent antitussive agent, a novel delta opioid receptor antagonist, TRK-851. Satoshi Sakami et al.:

Molecular Structure Analysis

The key feature of 5-fluoro-1-indanone's structure is the indanone core, a three-membered ring (cyclopropane) fused with a benzene ring. The fluorine atom is attached at the fifth position (position 5) of the indanone core, and a carbonyl group (C=O) is present at the first position (position 1) []. This structure suggests potential reactivity due to the presence of the carbonyl group and the electron-withdrawing effect of the fluorine atom.


Chemical Reactions Analysis

Research has primarily focused on 5-fluoro-1-indanone as a precursor for the synthesis of other compounds. One reported reaction involves its use in the preparation of thiosemicarbazones derived from 1-indanones []. Additionally, it has been employed as a starting material for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride [].

, primarily involving nucleophilic aromatic substitution. One notable reaction involves the substitution of the fluorine atom with various nucleophiles, such as morpholine, leading to the formation of derivatives like 5-morpholino-1-indanone. This reaction showcases the compound's reactivity due to the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the aromatic ring .

Research indicates that 5-Fluoro-1-indanone exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been used as a precursor in the synthesis of compounds with potential anti-cancer properties. Studies suggest that derivatives of 5-Fluoro-1-indanone may have enhanced pharmacological profiles compared to their parent compounds, making them valuable in drug development .

The synthesis of 5-Fluoro-1-indanone can be achieved through several methods. A common synthetic route involves a multi-step reaction starting from fluorobenzene. The general steps include:

  • Formation of an intermediate using aluminum chloride and dichloromethane.
  • Subsequent treatment with sulfuric acid at elevated temperatures (80 - 140 °C) to yield 5-Fluoro-1-indanone .

Alternative methods have also been explored, emphasizing different starting materials and reaction conditions to optimize yield and purity.

5-Fluoro-1-indanone is utilized in various fields, including:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Chemical Research: In studies focusing on nucleophilic substitutions and aromatic chemistry.
  • Material Science: Potential applications in developing new materials due to its unique structural properties .

Interaction studies involving 5-Fluoro-1-indanone have primarily focused on its reactivity with nucleophiles and its role in forming more complex molecular architectures. These studies highlight how modifications to the indanone structure can influence biological activity and chemical behavior, providing insights into optimizing compounds for specific applications .

Several compounds share structural similarities with 5-Fluoro-1-indanone, including:

  • 1-Indanone: Lacks the fluorine substituent; serves as a baseline for comparing reactivity.
  • 4-Fluoro-1-indanone: Similar in structure but with a different position for the fluorine atom; may exhibit different reactivity patterns.
  • 5-Chloro-1-indanone: Contains chlorine instead of fluorine; offers insights into halogen effects on chemical properties.

Comparison Table

Compound NameMolecular FormulaUnique Features
5-Fluoro-1-indanoneC₉H₇FOFluorine at the 5-position enhances reactivity
1-IndanoneC₉H₈ONo halogen substituent
4-Fluoro-1-indanoneC₉H₇FClFluorine at the 4-position
5-Chloro-1-indanoneC₉H₇ClOChlorine substituent instead of fluorine

The unique positioning of the fluorine atom in 5-Fluoro-1-indanone significantly influences its chemical reactivity and biological activity compared to these similar compounds. This specificity makes it a valuable compound for further research and application development in various scientific fields.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

700-84-5

Wikipedia

5-Fluoro-1-indanone

Dates

Modify: 2023-08-15

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